4-bromo-1-(3-fluorophenyl)-1H-imidazole
Description
Properties
IUPAC Name |
4-bromo-1-(3-fluorophenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-9-5-13(6-12-9)8-3-1-2-7(11)4-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKAWAMDIGIGGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(N=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(3-fluorophenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoimidazole and 3-fluorobenzaldehyde.
Condensation Reaction: The 4-bromoimidazole undergoes a condensation reaction with 3-fluorobenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(3-fluorophenyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions typically involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-1-(3-fluorophenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-1-(3-fluorophenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Key Observations :
Structural and Electronic Features
- Substituent Position :
- Isomerism :
Key Observations :
Biological Activity
4-Bromo-1-(3-fluorophenyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromine atom at the 4-position and a fluorophenyl group at the 1-position of the imidazole ring, which contributes to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 227.07 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may inhibit key pathways involved in cancer cell proliferation and survival.
Anticancer Activity
In a study evaluating the anticancer properties of imidazole derivatives, compounds similar to this compound demonstrated significant inhibition of cancer cell lines. The mechanism involves:
- Inhibition of Kinases : The imidazole ring can interact with ATP-binding sites in kinases, disrupting signaling pathways essential for cancer cell growth.
- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways, leading to programmed cell death in tumor cells.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups (like bromine and fluorine) enhances biological activity by stabilizing the transition state during enzyme interactions.
- Ring Modifications : Variations in the imidazole ring can lead to altered binding affinities for target proteins.
Study on Antiviral Activity
A recent investigation into the antiviral properties of imidazole derivatives included this compound. The study reported:
- Percentage Inhibition : The compound exhibited an inhibition rate of approximately 67% against HIV integrase interactions, indicating potential as an antiviral agent .
Table summarizing the inhibition rates for selected compounds:
| Compound | Inhibition Rate (%) |
|---|---|
| This compound | 67 |
| Reference Compound (MUT 101) | 90 |
| Other Tested Compounds | Varies (50-78%) |
Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against various bacterial strains. Results indicated:
- Broad-Spectrum Activity : Effective against Gram-positive and Gram-negative bacteria.
Q & A
Q. What advanced computational methods (e.g., DFT, MD) elucidate the compound’s electronic structure and dynamic behavior?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity. B3LYP/6-31G(d) is a standard basis set .
- MD Simulations : Model solvation effects (e.g., in water/DMSO) to assess conformational flexibility over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
